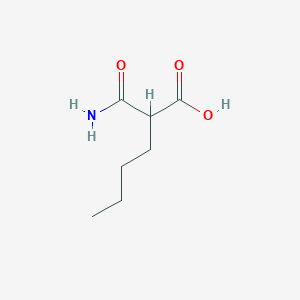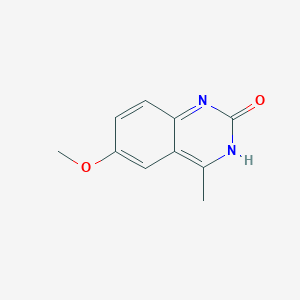
6-Methoxy-4-methylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family It is characterized by a quinazoline core structure with a methoxy group at the 6th position and a methyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
6-Methoxy-4-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-methylquinazolin-2(1H)-one.
Reduction: Formation of 6-methoxy-4-methyl-1,2-dihydroquinazolin-2-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.
科学的研究の応用
6-Methoxy-4-methylquinazolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 6-Methoxy-4-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The quinazolinone core can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function.
類似化合物との比較
Similar Compounds
4-Methylquinazolin-2(1H)-one: Lacks the methoxy group at the 6th position.
6-Methoxyquinazolin-2(1H)-one: Lacks the methyl group at the 4th position.
4,6-Dimethylquinazolin-2(1H)-one: Contains an additional methyl group at the 6th position instead of a methoxy group.
Uniqueness
6-Methoxy-4-methylquinazolin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug design and material science.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
6-methoxy-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-5-7(14-2)3-4-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13) |
InChIキー |
VMWCTBKJVZEMRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=O)N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


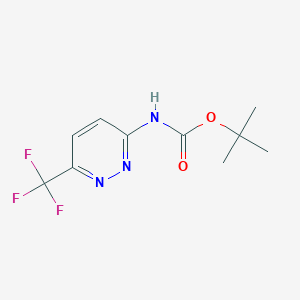
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
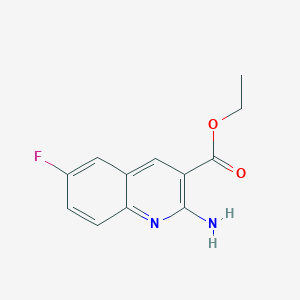

![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
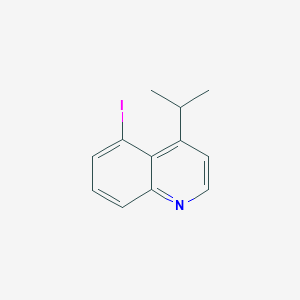
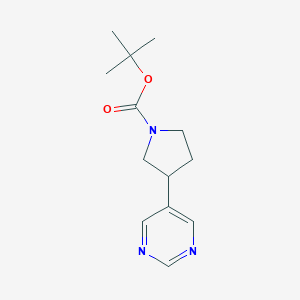
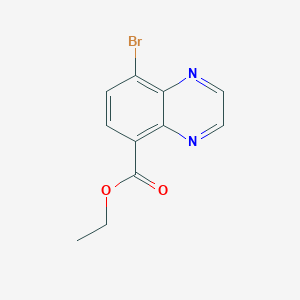
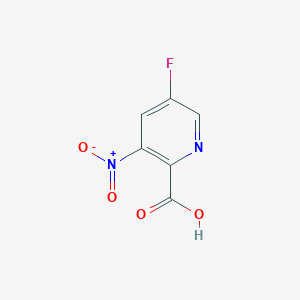
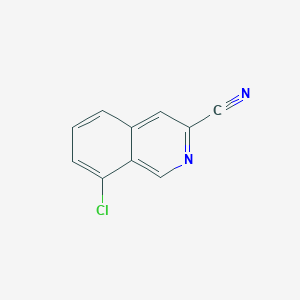
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
